Cyclopropyl-2,2,3,3-d4-amine

Bioanalysis LC-MS/MS Internal Standard

Cyclopropyl-2,2,3,3-d4-amine (CAS 1051418-97-3) is a stable isotope-labeled derivative of cyclopropanamine. It is characterized by the site-specific substitution of four hydrogen atoms with deuterium at the 2 and 3 positions of the cyclopropyl ring, resulting in a molecular formula of C₃H₃D₄N and a molecular weight of 61.12 g/mol.

Molecular Formula C3H7N
Molecular Weight 61.12 g/mol
CAS No. 1051418-97-3
Cat. No. B1142235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-2,2,3,3-d4-amine
CAS1051418-97-3
SynonymsCyclopropan-2,2,3,3-d4-amine;  Aminocyclopropane-d4;  Cyclopropanamine-d4;  NSC 56127-d4
Molecular FormulaC3H7N
Molecular Weight61.12 g/mol
Structural Identifiers
InChIInChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2
InChIKeyHTJDQJBWANPRPF-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl-2,2,3,3-d4-amine (CAS 1051418-97-3): A Position-Specific Deuterated Cyclopropanamine for Isotopic Tracing and P450 Inactivation Studies


Cyclopropyl-2,2,3,3-d4-amine (CAS 1051418-97-3) is a stable isotope-labeled derivative of cyclopropanamine . It is characterized by the site-specific substitution of four hydrogen atoms with deuterium at the 2 and 3 positions of the cyclopropyl ring, resulting in a molecular formula of C₃H₃D₄N and a molecular weight of 61.12 g/mol . As a labeled analog, it is utilized as a tracer and internal standard for quantitative analysis, and it retains the biological activity of its unlabeled counterpart, specifically the ability to inactivate major human drug-metabolizing cytochrome P450 enzymes [1].

The Procurement Imperative: Why Non-Deuterated or Non-Specific Analogs Cannot Substitute for Cyclopropyl-2,2,3,3-d4-amine


Generic substitution with non-deuterated cyclopropylamine (CAS 765-30-0) or differently labeled analogs like Cyclopropyl-d5-amine (CAS 153557-95-0) is scientifically invalid for quantitative bioanalysis. The non-deuterated form lacks the mass shift (+4 Da) required for clear mass spectrometric distinction from the analyte, while the d5 analog's perdeuteration alters its chromatographic behavior, a well-documented phenomenon for deuterated internal standards [1][2]. Furthermore, the precise location of the label on the 2,2,3,3-positions is critical for reaction mechanism studies where hydrogen migration is being investigated; a non-specific or perdeuterated label would obscure this information [3].

Quantitative Differentiation of Cyclopropyl-2,2,3,3-d4-amine: A Comparative Evidence Guide for Procurement Decisions


Defined Mass Shift for Quantitative LC-MS/MS: d4 vs. Unlabeled and d5 Analogs

Cyclopropyl-2,2,3,3-d4-amine provides a +4.03 Da mass shift compared to unlabeled cyclopropylamine (C3H7N, MW 57.09), enabling clear chromatographic and mass spectrometric resolution [1]. While a +5 Da shift is achievable with Cyclopropyl-d5-amine (MW 62.12), studies demonstrate that higher degrees of deuteration can lead to significant chromatographic isotope effects, altering retention times and potentially causing quantification errors if not properly validated [2]. The specific d4 label is often a balanced choice, providing sufficient mass separation while minimizing these deuterium-induced shifts.

Bioanalysis LC-MS/MS Internal Standard Quantitative Analysis

Documented Use as a Validated Internal Standard in Bioanalysis

Cyclopropyl-2,2,3,3-d4-amine is explicitly validated and offered by major suppliers for use as an internal standard in quantitative NMR, GC-MS, and LC-MS analyses . This documented application distinguishes it from research-grade, unvalidated deuterated cyclopropylamine analogs that lack the quality control and application-specific testing required for reliable bioanalytical method development . Its use as a tracer in drug development for quantitation is also a core, cited function [1].

Bioanalysis Method Validation LC-MS GC-MS NMR

Position-Specific Labeling for Mechanistic Studies: Isomerization vs. N-Deuteration

A foundational study on the gas-phase isomerization of cyclopropylamine utilized an N-deuterated analog (cyclopropylamine-N-d2) and determined a kinetic isotope effect (kH/kD) of 1.06 at 649-678 K [1]. This research supports a mechanism where hydrogen migration from the amine group is not the rate-determining step. The use of a position-specific, ring-deuterated standard like Cyclopropyl-2,2,3,3-d4-amine allows for the opposite experiment: probing the role of ring hydrogens in rate-determining steps or metabolic transformations, which would be impossible with perdeuterated or N-deuterated analogs.

Reaction Mechanism Kinetic Isotope Effect Isomerization Cyclopropylamine

Validated Application Scenarios for Cyclopropyl-2,2,3,3-d4-amine in Pharmaceutical and Chemical R&D


Quantitative Bioanalysis of Cyclopropylamine-Containing Drugs and Metabolites via LC-MS/MS

Cyclopropyl-2,2,3,3-d4-amine is the optimal internal standard for developing and validating robust LC-MS/MS methods to quantify cyclopropylamine, a common structural motif or metabolite in pharmaceuticals . Its +4 Da mass shift provides clear resolution from the analyte, and its documented validation as an internal standard ensures reliable correction for matrix effects and instrument variability, meeting the stringent requirements of bioanalytical method validation for preclinical and clinical studies [1].

Mechanistic Elucidation of Cytochrome P450-Mediated Inactivation by Cyclopropylamines

As a labeled analog of cyclopropylamine, which is known to inactivate major human drug-metabolizing cytochrome P450 enzymes, Cyclopropyl-2,2,3,3-d4-amine serves as a precise probe in mechanistic studies . The site-specific ring deuteration allows researchers to distinguish between metabolic pathways involving the cyclopropyl ring versus the amine group, enabling a more detailed understanding of the enzyme inactivation mechanism and potentially guiding the design of safer drug candidates lacking this liability [1].

Reaction Monitoring and Yield Determination in Organic Synthesis via NMR

In synthetic chemistry, Cyclopropyl-2,2,3,3-d4-amine can be employed as a quantitative internal standard for ¹H NMR spectroscopy . Its simplified spectrum, due to deuteration at the 2,2,3,3-positions, allows for cleaner integration of its residual proton signals, providing a more accurate and interference-free measurement of reaction yields and product purity compared to using an unlabeled, non-specific internal standard.

Tracing Metabolic Fate of the Cyclopropyl Moiety in Drug Development

The deuterium label in Cyclopropyl-2,2,3,3-d4-amine acts as a stable, non-radioactive tracer for tracking the metabolic fate of the cyclopropyl group in vitro and in vivo . This application is crucial during drug discovery and development for identifying and quantifying metabolites, especially reactive intermediates formed via CYP-mediated bioactivation of cyclopropylamines, thereby aiding in the assessment of potential toxicity risks .

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